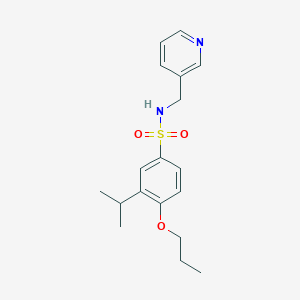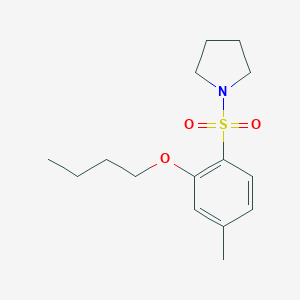
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor.
Wirkmechanismus
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABA-A receptor, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide increases the inhibitory tone in the brain, leading to a reduction in neuronal excitability and improved cognitive function.
Biochemical and Physiological Effects
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. These include an increase in the activity of the GABA-A receptor, an improvement in synaptic plasticity, and a reduction in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high potency and selectivity for the GABA-A receptor, which makes it an ideal tool for studying the role of this receptor in cognitive function. However, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has some limitations, such as its relatively short half-life and poor solubility, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the development of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide and related compounds. These include further optimization of the chemical structure to improve potency, selectivity, and pharmacokinetic properties. Additionally, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide may have potential therapeutic applications in other neurological disorders, such as epilepsy and anxiety disorders. Further studies are needed to evaluate the safety and efficacy of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide in clinical trials.
Synthesemethoden
The synthesis of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-chloro-4-propoxybenzenesulfonamide with pyridine-3-carboxaldehyde to form the key intermediate. This intermediate is then subjected to various reactions, including reduction, acylation, and cyclization, to produce the final product 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic effects in cognitive disorders. In animal studies, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to improve cognitive function and memory in several behavioral tests, including the Morris water maze and novel object recognition tests.
Eigenschaften
Produktname |
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C18H24N2O3S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
3-propan-2-yl-4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-4-10-23-18-8-7-16(11-17(18)14(2)3)24(21,22)20-13-15-6-5-9-19-12-15/h5-9,11-12,14,20H,4,10,13H2,1-3H3 |
InChI-Schlüssel |
NUSAEKNEPPHVEE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)











![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)
